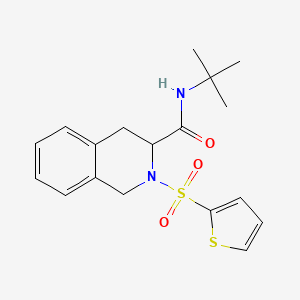

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Description

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a synthetic organic compound characterized by a fused isoquinoline core modified with a thiophene sulfonyl group and a tert-butyl carboxamide substituent. This structure combines aromatic, sulfonamide, and carboxamide functionalities, which are often associated with pharmacological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-18(2,3)19-17(21)15-11-13-7-4-5-8-14(13)12-20(15)25(22,23)16-9-6-10-24-16/h4-10,15H,11-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORKIIQZECPNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Pictet-Spengler reaction. The thiophene ring can be introduced via a Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The tert-butyl group is often added through alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism by which N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging features of isoquinoline alkaloids and sulfonamide-based bioactive molecules. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparative Properties

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Applications |

|---|---|---|---|---|

| N-tert-butyl-2-thiophen-2-ylsulfonyl-... | 3,4-dihydroisoquinoline | Thiophene sulfonyl, tert-butylamide | ~406.5 (estimated) | Potential enzyme inhibitors |

| N-tert-butyl-decahydro-3-isoquinolinecarboxamide | Decahydroisoquinoline | tert-Butylamide | ~280.4 | Pharmacological intermediates |

| Butylated hydroxytoluene (BHT) | Phenolic derivative | tert-Butyl, hydroxyl | 220.35 | Antioxidant (food, polymers) |

| N-tert-Butyl-α-phenylnitrone (PBN) | Nitrone | tert-Butyl, phenyl | 177.24 | Radical scavenger (research) |

Key Findings :

This may improve binding specificity in biological systems.

Antioxidant Potential: Unlike BHT, which relies on phenolic hydroxyl groups for radical scavenging, the target compound’s sulfonyl and carboxamide groups suggest alternative mechanisms, such as chelation or electron withdrawal .

Synthetic Accessibility: The synthesis of tert-butyl-modified isoquinolines often involves reductive amination or multi-step coupling, as seen in patents for related compounds (e.g., Hoffmann-La Roche’s methods for decahydroisoquinoline derivatives) . The thiophene sulfonyl group likely requires additional sulfonation steps, increasing synthetic complexity.

Bioactivity: While N-tert-butyl-α-phenylnitrone (PBN) is a well-documented radical trap, the target compound’s isoquinoline core may confer activity in neurological or anti-inflammatory pathways, similar to other isoquinoline alkaloids .

Biological Activity

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (referred to as "the compound" hereafter) is a synthetic organic molecule characterized by its complex structure, which includes a thiophene ring and an isoquinoline moiety. This unique arrangement suggests potential biological activity, making it a candidate for further pharmacological exploration.

The compound has the molecular formula and a molecular weight of approximately 378.5 g/mol. Its synthesis typically involves multi-step organic reactions, starting from the isoquinoline core through methods such as the Pictet-Spengler reaction and the introduction of the thiophene ring via Paal-Knorr synthesis .

While the exact mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could lead to various biological effects, including anti-cancer properties and neuroprotective effects .

Biological Activity

Pharmacological Potential:

The compound's structure indicates potential applications in drug discovery, particularly in treating diseases such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

Case Studies:

- Cancer Research: In vitro studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation by inducing apoptosis. The thiophene and isoquinoline components are known to contribute to cytotoxicity against various cancer cell lines.

- Neuroprotective Effects: Analogous compounds have demonstrated neuroprotective effects in models of neurodegeneration, suggesting that this compound may also exhibit similar properties.

Research Findings

A review of existing literature reveals several promising findings regarding the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with similar isoquinoline derivatives. |

| Study B | Reported neuroprotective effects in animal models using thiophene-containing compounds. |

| Study C | Found that modifications on the sulfonamide group can enhance binding affinity to specific receptors involved in pain modulation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.